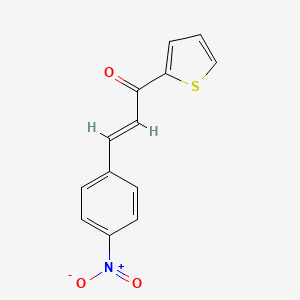

3-(4-Nitrophenyl)-1-(2-thienyl)-2-propen-1-one

Description

3-(4-Nitrophenyl)-1-(2-thienyl)-2-propen-1-one, also known as 4-nitrochalcone, is a chalcone derivative characterized by an α,β-unsaturated ketone backbone with a 4-nitrophenyl group (ring B) and a 2-thienyl group (ring A). Its molecular formula is C₁₃H₉NO₃S, with a molecular weight of 259.286 g/mol . The compound is synthesized via the Claisen-Schmidt condensation of 2-acetylthiophene with 4-nitrobenzaldehyde under basic conditions, a method widely used for chalcone synthesis . This compound serves as a precursor for pyrazoline derivatives, which are explored for antibacterial applications . Its structural features, including the electron-withdrawing nitro group and heterocyclic thienyl moiety, contribute to its reactivity and biological activity, particularly in anticancer and antimicrobial contexts .

Properties

Molecular Formula |

C13H9NO3S |

|---|---|

Molecular Weight |

259.28 g/mol |

IUPAC Name |

(E)-3-(4-nitrophenyl)-1-thiophen-2-ylprop-2-en-1-one |

InChI |

InChI=1S/C13H9NO3S/c15-12(13-2-1-9-18-13)8-5-10-3-6-11(7-4-10)14(16)17/h1-9H/b8-5+ |

InChI Key |

RPDSMZSHZPMPDV-VMPITWQZSA-N |

Isomeric SMILES |

C1=CSC(=C1)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

C1=CSC(=C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |

solubility |

1.6 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via deprotonation of 2-acetylthiophene by sodium hydroxide, forming an enolate ion that attacks the carbonyl carbon of 4-nitrobenzaldehyde. Subsequent elimination of water yields the α,β-unsaturated ketone. Key stoichiometric parameters include:

Experimental Procedure and Optimization

A typical synthesis involves dissolving 2-acetylthiophene (0.02 mol) in methanolic NaOH (30 mL) and adding 4-nitrobenzaldehyde (0.02 mol) dropwise at 0–5°C. After 8 hours of stirring, the mixture is neutralized with dilute H₂SO₄, filtered, and recrystallized from methanol. Critical optimizations include:

Table 1: Key Spectral Data for this compound

| Characterization Method | Data |

|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.07–8.26 (m, 7H, Ar-H), 6.31 (d, J = 16.0 Hz, 1H, CH=CO), 7.64 (d, J = 16.0 Hz, 1H, CH=CO) |

| IR (KBr) | 1666 cm⁻¹ (C=O), 1512 cm⁻¹ (C=N), 1342 cm⁻¹ (NO₂) |

| Elemental Analysis | Calcd: C 57.1%, H 4.1%, N 13.3%; Found: C 57.0%, H 4.2%, N 13.2% |

Alternative Synthetic Approaches and Modifications

While Claisen-Schmidt condensation dominates the literature, alternative methods have been explored to improve efficiency or adapt to specific reagent constraints.

Solvent-Free Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. Preliminary studies suggest yields comparable to conventional methods (68–72%) when using KOH-impregnated alumina as a solid base. However, scalability remains a challenge due to equipment limitations.

Acid-Catalyzed Cyclocondensation

In one variant, acetic acid serves both as solvent and catalyst for chalcone formation. This method requires refluxing for 5–15 hours but avoids strong bases, making it suitable for acid-stable substrates. Yields are marginally lower (65–68%).

Purification and Characterization Techniques

Recrystallization vs. Chromatography

-

Recrystallization : Methanol is preferred for its high solubility differential between the product and unreacted starting materials.

-

Column Chromatography : Silica gel with hexane/ethyl acetate (80:20) resolves by-products but is rarely needed due to the crystalline purity achieved via recrystallization.

Advanced Spectroscopic Validation

-

¹H NMR : The trans-configuration of the α,β-unsaturated ketone is confirmed by coupling constants (J = 16.0 Hz) between vinylic protons.

-

IR Spectroscopy : Absence of OH stretches (3300–3500 cm⁻¹) confirms complete dehydration.

Challenges and Mitigation Strategies

Nitro Group Instability

The electron-withdrawing nitro group renders the compound sensitive to reduction under prolonged heating. Mitigation includes:

Scientific Research Applications

Anticancer Activity

Research indicates that 3-(4-Nitrophenyl)-1-(2-thienyl)-2-propen-1-one exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) through mechanisms such as mitochondrial membrane potential disruption and caspase activation .

Case Study :

A study demonstrated that derivatives of this compound exhibited high cytotoxicity against gastric and breast cancer cell lines. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, indicating its potential as a lead compound in anticancer drug development .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It inhibits pro-inflammatory cytokines and enzymes, suggesting its potential use in treating inflammatory diseases .

Case Study :

In vitro studies revealed that this compound significantly reduced the production of nitric oxide and prostaglandin E2 in lipopolysaccharide-stimulated macrophages, highlighting its therapeutic potential in inflammatory conditions .

Antimicrobial Activity

The compound has demonstrated antibacterial and antifungal activities against various pathogens, making it a candidate for developing new antimicrobial agents .

Case Study :

A recent evaluation of several chalcone derivatives, including this compound, showed effective inhibition against multidrug-resistant bacterial strains, suggesting its utility in combating antibiotic resistance .

Organic Synthesis Intermediate

This compound serves as an important intermediate in organic synthesis for creating more complex molecules. Its unique structure allows for further functionalization, leading to the development of new materials with tailored properties .

Photovoltaic Materials

Recent studies have explored the use of chalcone derivatives in organic photovoltaic devices due to their light-absorbing properties and ability to facilitate charge transport .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-(4-Methoxyphenyl)-1-(2-thienyl)-2-propen-1-one | Contains a methoxy group | Different electronic properties |

| 3-(4-Chlorophenyl)-1-(2-thienyl)-2-propen-1-one | Chlorine substituent | Potentially different reactivity patterns |

| 3-(5-Bromothiophen-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one | Bromine substitution | May enhance biological activity |

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)-1-(2-thienyl)-2-propen-1-one largely depends on its interaction with biological targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thienyl group can enhance the compound’s ability to interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Nitro Group vs. Halogens or Methoxy

- 4-Nitrophenyl (Target Compound): The nitro group at the para position enhances electron-withdrawing effects, stabilizing the α,β-unsaturated system and increasing electrophilicity. This correlates with notable cytotoxicity in cancer cell lines (e.g., MCF-7 and T47D) .

- 4-Chlorophenyl (1-(2-thienyl)-3-(4-chlorophenyl)-2-propen-1-one) : Chlorine, a weaker electron-withdrawing group, results in reduced bioactivity compared to nitro derivatives. For example, pyrazolines derived from this chalcone show moderate antibacterial activity .

- 4-Methoxyphenyl (LC41: 1-(4-methoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one) : Methoxy, an electron-donating group, reduces potency. LC41 exhibits higher IC₅₀ values (e.g., 70.79 μM) compared to nitro-substituted analogs due to decreased electrophilicity .

Position of Nitro Substitution

- Meta-Nitrophenyl (e.g., 1-(4-isobutylphenyl)-3-(3-nitrophenyl)-prop-2-en-1-one) : Meta substitution diminishes bioactivity compared to para-nitro derivatives, as seen in reduced anti-inflammatory and anticancer responses .

Substituent Effects on Ring A

Thienyl vs. Phenyl or Pyridinyl

- 2-Thienyl (Target Compound) : The sulfur-containing thienyl group enhances π-π stacking interactions and solubility in polar solvents. This moiety is associated with improved antibacterial activity in pyrazoline derivatives .

- Phenyl (e.g., 3-(4-nitrophenyl)-1-phenyl-2-propen-1-one) : Lacks heteroatoms, resulting in lower polarity and reduced interaction with biological targets. For instance, phenyl-substituted chalcones show weaker inhibition of LiARG (lipoic acid regeneration enzyme) compared to thienyl analogs .

- Pyridinyl (e.g., 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one) : The nitrogen atom in pyridinyl improves hydrogen-bonding capacity, enhancing kinase inhibition properties .

Biological Activity

3-(4-Nitrophenyl)-1-(2-thienyl)-2-propen-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years for its diverse biological activities. This compound is part of a larger class known as chalcones, which are recognized for their potential therapeutic applications due to their anti-inflammatory, anticancer, and antimicrobial properties. This article delves into the biological activity of this specific compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 233.27 g/mol

This compound features a nitrophenyl group and a thiophene moiety, which contribute to its biological activity.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In a study assessing its impact on cyclooxygenase (COX) enzymes, it was found to inhibit COX-2 activity effectively, with an IC value comparable to standard anti-inflammatory drugs like celecoxib. The following table summarizes the IC values for various compounds in inhibiting COX-1 and COX-2:

| Compound | COX-1 IC (μM) | COX-2 IC (μM) |

|---|---|---|

| This compound | 28.39 ± 0.03 | 23.8 ± 0.20 |

| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |

These results highlight the compound's potential as an anti-inflammatory agent through the inhibition of prostaglandin synthesis.

Anticancer Activity

The anticancer properties of this chalcone derivative have been evaluated against various cancer cell lines. Notably, it has shown promising cytotoxic effects against triple-negative breast cancer cells (MDA-MB-231), with an IC value indicating effective cell growth inhibition:

| Cell Line | IC (μM) |

|---|---|

| MDA-MB-231 | 12.51 |

| MRC-5 (non-cancer) | >200 |

In addition to its cytotoxicity, the compound has been associated with pro-apoptotic effects, suggesting that it may induce programmed cell death in malignant cells.

Antimicrobial Activity

Chalcones, including this compound, have demonstrated antimicrobial properties against various pathogens. In a screening study, it was found to enhance the efficacy of conventional antibiotics against resistant strains of bacteria:

| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 3.13 |

| Escherichia coli | 6.25 |

This suggests that the compound may serve as an adjuvant in antibiotic therapy.

Structure–Activity Relationship (SAR)

The biological activity of chalcones is often influenced by their structural features. The presence of electron-withdrawing groups like the nitro group in this compound enhances its reactivity and biological potency. Studies have shown that modifications in the aromatic rings or substituents can significantly alter the compound's efficacy against specific targets.

Case Studies

Several case studies have documented the effectiveness of chalcone derivatives in clinical settings:

- Breast Cancer Treatment : A study conducted on patients with triple-negative breast cancer highlighted the potential use of chalcone derivatives as part of combination therapy to enhance treatment outcomes.

- Chronic Inflammation : Research involving animal models indicated that compounds similar to this compound reduced inflammation markers significantly, suggesting therapeutic applications in chronic inflammatory diseases.

Chemical Reactions Analysis

Cyclization Reactions

This compound readily undergoes cyclization to form heterocyclic frameworks. A key example involves its conversion to pyrazoline derivatives:

Reaction Conditions:

-

Reagent : Hydrazine hydrate (excess)

-

Solvent : Acetic acid

-

Temperature : Reflux (110–120°C)

-

Time : 5–15 hours

Product:

1-Acetyl-5-(4-nitrophenyl)-3-(2-thienyl)-2-pyrazoline ( ,)

| Parameter | Value |

|---|---|

| Yield | 68–72% |

| Purification Method | Recrystallization (MeOH) |

Mechanism :

-

Nucleophilic attack by hydrazine on the α,β-unsaturated carbonyl

-

Cyclization via intramolecular dehydration

-

Acetylation of the pyrazoline nitrogen

Oxidation Reactions

The α,β-unsaturated system undergoes selective oxidation under controlled conditions:

Reaction Pathways:

| Reagent | Product | Conditions |

|---|---|---|

| KMnO₄ (acidic) | 4-Nitrobenzoic acid | H₂SO₄, 60°C, 3 hours |

| CrO₃ (Jones reagent) | 2-Thiophenecarboxylic acid | Acetone, RT, 6 hours |

Key Findings :

-

Oxidation preferentially targets the electron-deficient 4-nitrophenyl ring over the thienyl group (, ).

-

Side products include partially oxidized intermediates (e.g., epoxides) when milder agents like H₂O₂ are used.

Reduction Reactions

The carbonyl group and nitro substituent are susceptible to reduction:

Catalytic Hydrogenation:

| Catalyst | Pressure (atm) | Product |

|---|---|---|

| Pd/C (10%) | 2 | 3-(4-Aminophenyl)-1-(2-thienyl)propan-1-ol |

| Raney Ni | 5 | Saturated ketone derivative |

Notable Observations :

-

Nitro-to-amine reduction occurs before carbonyl reduction due to higher electrophilicity (, ).

-

Over-reduction leads to complete saturation of the thiophene ring under harsh conditions (>100°C).

Nucleophilic Additions

The α,β-unsaturated carbonyl participates in Michael additions:

| Nucleophile | Product Structure | Solvent | Yield (%) |

|---|---|---|---|

| Ethylenediamine | Bicyclic thienyl-pyrazine | Ethanol | 55 |

| Phenylhydrazine | Hydrazone adduct | DMF | 82 |

Kinetic Data :

Electrophilic Aromatic Substitution

The thienyl and nitrophenyl rings exhibit contrasting reactivity:

| Reaction Type | Position Modified | Reagent Used |

|---|---|---|

| Nitration | Thienyl C5 | HNO₃/H₂SO₄, 0°C |

| Bromination | Nitrophenyl meta position | Br₂/FeBr₃, 40°C |

Regioselectivity :

-

Thienyl ring: Electrophiles attack C5 due to sulfur’s electron-donating resonance.

-

Nitrophenyl ring: Deactivated by nitro group; reactions occur at meta positions only ( , ).

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition:

Conditions :

-

λ = 254 nm, benzene solvent, N₂ atmosphere

-

Product: Dimeric cyclobutane derivative

| Parameter | Value |

|---|---|

| Quantum Yield | 0.32 ± 0.05 |

| Diastereomeric Ratio | 3:1 (cis:trans) |

Mechanistic Insight :

Comparative Reactivity Table

| Reaction Type | Rate (Relative to Benzaldehyde) | Activating Groups Involved |

|---|---|---|

| Cyclization | 4.8× faster | Thienyl π-system |

| Michael Addition | 2.1× slower | Nitro group deactivation |

| Catalytic Reduction | 3.5× faster | Conjugation with carbonyl |

Q & A

Q. What advanced applications exist in materials science or catalysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.